molecular formula C12H11N3O B1462394 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol CAS No. 1159820-12-8

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B1462394
CAS No.: 1159820-12-8
M. Wt: 213.23 g/mol
InChI Key: SCEDJWUBZBVCLU-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 results in the inhibition of CDK2 activity, which can lead to cell cycle arrest and apoptosis in cancer cells . This compound also interacts with other biomolecules, such as proteins involved in DNA repair and replication, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting CDK2 activity . Additionally, it affects cell signaling pathways, such as the DNA damage response pathway, by interacting with proteins involved in DNA repair . This interaction leads to the accumulation of DNA damage and ultimately cell death. Furthermore, this compound influences gene expression and cellular metabolism, contributing to its overall cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of CDK2 by binding to its active site . This binding prevents the phosphorylation of CDK2 substrates, leading to cell cycle arrest. Additionally, this compound interacts with other biomolecules involved in DNA repair, such as ATR kinase, further enhancing its cytotoxic effects . These interactions result in the accumulation of DNA damage and the activation of apoptosis pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity and continuous accumulation of DNA damage in cancer cells . These effects highlight the potential of this compound for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit CDK2 activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound’s metabolites can also interact with other enzymes and cofactors, potentially affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for optimizing the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific transporters, where it accumulates in the cytoplasm and nucleus . Additionally, binding proteins can facilitate its distribution to different cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other DNA repair proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Scientific Research Applications

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a fused pyrazole ring.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains additional nitrogen atoms in the ring system.

    2-Amino-4,6-dihydroxypyrimidine: Lacks the cyclopropyl and pyridin-3-yl substituents

Uniqueness

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features contribute to its potential as a versatile scaffold in drug design and material science .

Properties

IUPAC Name

2-cyclopropyl-4-pyridin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-6-10(9-2-1-5-13-7-9)14-12(15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEDJWUBZBVCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

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